3-(1-methyl-1H-indol-3-yl)propanoic acid
Description
Contextualization within Indole-3-propanoic Acid Derivatives
Indole-3-propanoic acid and its derivatives are a class of compounds that have garnered considerable attention for their diverse biological activities. alliedacademies.org Research has shown that these compounds can exhibit antibacterial, anticancer, and neuroprotective properties. alliedacademies.org The parent compound, IPA, is known to be an antioxidant and has been studied for its role in metabolic disorders and its anti-inflammatory effects. nih.gov
The methylation of the indole (B1671886) nitrogen in 3-(1-methyl-1H-indol-3-yl)propanoic acid distinguishes it from the naturally occurring IPA. This structural modification can influence the compound's interaction with biological targets and its metabolic stability. While much of the existing research focuses on IPA, the study of its N-methylated derivative provides a valuable opportunity to understand the structure-activity relationships within this class of molecules.
A variety of derivatives of indole-3-propanoic acid have been synthesized and investigated. For instance, the introduction of different substituents on the indole ring or modifications of the propanoic acid side chain has led to the development of compounds with a wide range of pharmacological profiles. researchgate.net
Significance in Organic Synthesis and Medicinal Chemistry Research
The indole scaffold is a cornerstone in the synthesis of medicinally important compounds. openmedicinalchemistryjournal.comresearchgate.net The synthesis of indole derivatives is a well-established field, with numerous methods developed to construct and functionalize the indole ring system. ijpsjournal.com These methods include classical named reactions like the Fischer, Madelung, and Bartoli indole syntheses, as well as more modern, greener approaches. ijpsjournal.com
In medicinal chemistry, the modification of known bioactive compounds is a common strategy for the discovery of new drugs with improved properties. The N-methylation of IPA to give this compound is a prime example of this approach. This modification can lead to altered receptor binding affinities, improved pharmacokinetic profiles, and potentially novel biological activities. For example, a study on 3,3-bis(1-methyl-1H-indol-3-yl)propanoic acid derivatives has explored their potential as herbicidal agents. nih.gov
Overview of Research Domains and Contemporary Challenges
The research domains for indole-3-propanoic acid derivatives are broad, spanning from their role as signaling molecules in the gut microbiome to their potential as therapeutic agents. nih.gov Investigations into their anti-inflammatory, antioxidant, and neuroprotective effects are ongoing.
A significant challenge in the research of specific derivatives like this compound is the relative scarcity of dedicated studies. Much of the available information is contextual, derived from broader studies on indole derivatives or from chemical supplier databases. This highlights a need for more focused research to fully elucidate the unique properties and potential applications of this N-methylated analog.
Another challenge lies in the translation of in vitro findings to in vivo efficacy. While many indole derivatives show promising activity in laboratory assays, their development into clinically useful agents requires overcoming hurdles related to bioavailability, metabolism, and potential toxicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVBQDZJLGAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322590 | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-20-1 | |
| Record name | 7479-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 1 Methyl 1h Indol 3 Yl Propanoic Acid and Its Analogues
Total Synthesis Approaches to the Indole (B1671886) Core and Side Chain
Total synthesis of 3-(1-methyl-1H-indol-3-yl)propanoic acid and its analogues provides the flexibility to introduce a wide array of substituents on both the indole nucleus and the side chain. These strategies often involve the initial formation of the indole ring system, followed by or concurrent with the construction of the N-methyl and propanoic acid moieties.
Strategies for N-methylation of the Indole Nitrogen
The N-methylation of the indole nitrogen is a crucial step in the synthesis of the target compound. Various methods have been developed to achieve this transformation efficiently.
A common approach involves the use of a base to deprotonate the indole nitrogen, followed by reaction with a methylating agent. For instance, potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) can effectively deprotonate indole, which can then be alkylated. sciencemadness.org Another effective method utilizes dimethyl carbonate (DMC) as an environmentally friendly methylating agent. researchgate.net The reaction of an indole substrate with DMC in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) can lead to N-methylation. google.comgoogle.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in these reactions. google.comgoogle.com The choice of catalyst can influence the reaction's outcome; for example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC results in only N-methylated indole, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield both N-methylated and N-methoxycarbonylated products. nih.gov
It is important to note that traditional methylating agents like methyl iodide, while effective, pose significant environmental and safety risks due to their high toxicity and volatility. researchgate.netgoogle.com
Table 1: Comparison of N-methylation Strategies for Indoles
| Methylating Agent | Base/Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Dimethyl carbonate | Potassium carbonate | DMF | Reflux | Environmentally friendly; can also esterify carboxylic acids. google.comgoogle.com |
| Dimethyl carbonate | DABCO | - | - | Selective for N-methylation. nih.gov |
| Dimethyl carbonate | DBU | - | - | Produces a mixture of N-methylated and N-methoxycarbonylated products. nih.gov |
| Methyl iodide | - | - | - | Highly toxic and volatile. researchgate.netgoogle.com |
Construction of the Propanoic Acid Moiety
The introduction of the propanoic acid side chain at the C3 position of the indole ring is another key synthetic transformation. One common strategy involves the reaction of indole with a suitable three-carbon synthon. For example, indole can be reacted with succinyl chloride, followed by reduction of the resulting keto acid to yield indole-3-butyric acid, a related compound. quora.com
A direct approach to synthesizing indole-3-propanoic acid derivatives can start from indole-3-carbaldehyde. researchgate.net This can be reacted with various reagents to build the propanoic acid chain. For instance, a series of (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one can be synthesized and subsequently reacted with 2-bromopropanoic acid to yield the desired propanoic acid derivatives. researchgate.net
Furthermore, the reaction of indole-3-propionic acid with dimethyl carbonate can lead to the O,N-dimethylated product, where both the carboxylic acid is esterified and the indole nitrogen is methylated. google.com This highlights the potential for simultaneous functionalization.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is present in the propanoic acid side chain, requires stereoselective methods. Asymmetric synthesis can be achieved through several key strategies. ethz.ch
One approach is the use of a chiral pool , where an enantioenriched starting material, such as an amino acid, is utilized to introduce the desired stereochemistry. ethz.ch Another method is resolution , which involves the separation of a racemic mixture of enantiomers. ethz.ch This can be accomplished through chemical, chromatographic, or enzymatic techniques. ethz.ch
Chiral auxiliaries offer another route, where an enantiopure group is temporarily attached to the molecule to direct the formation of a new stereocenter. ethz.ch This auxiliary is then removed in a subsequent step. ethz.ch Finally, enantioselective synthesis employs a chiral reagent or catalyst to introduce the new stereocenter with a specific configuration. ethz.ch Organocatalysis, for instance, has been used for the direct catalytic asymmetric functionalization of unactivated alkyl indoles. nih.gov
Precursor-Based Synthetic Routes
Synthesizing this compound and its analogues from readily available precursors is often a more efficient approach. A common precursor is indole-3-propionic acid itself, which can be N-methylated as described previously. google.com
Another strategy involves starting with a substituted indole. For example, 3-(3-methyl-1H-indol-1-yl)propanoic acid can be synthesized from 3-methylindole. chemicalbook.com The synthesis of various indole-3-carboxylic acid derivatives has been achieved starting from indole-3-acetic acid. frontiersin.org This involves protection of the carboxylic acid, followed by nucleophilic substitution and subsequent deprotection. frontiersin.org
The Japp–Klingemann condensation followed by a Fischer indole synthesis represents a powerful method for constructing substituted indole-3-propionic acid derivatives. researchgate.net For example, the reaction of 3,5-dichlorophenyldiazonium chloride with deprotonated 2-(ethoxycarbonyl)cyclopentanone yields a phenylhydrazone derivative which then undergoes a Fischer indole rearrangement to produce the desired indole structure. researchgate.net
Chemoenzymatic and Biocatalytic Synthesis Methodologies
Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of indole derivatives due to their high selectivity, mild reaction conditions, and environmental benefits. researchgate.net Enzymes can be employed to catalyze specific reactions in a synthetic sequence, often with high enantio- and regioselectivity. nih.govmdpi.comug.edu.ghresearchgate.netug.edu.gh
For instance, a three-enzyme coupled biotransformation has been developed to access structurally diverse indole-containing acyloin derivatives. mdpi.com This system utilizes an engineered tryptophan synthase β-subunit, an L-amino acid oxidase, and a thiamine-diphosphate-dependent enzyme to produce indole-3-pyruvate analogues which can serve as precursors for further transformations. nih.govug.edu.gh
Biocatalysis can also be used for the oxidation of indoles to oxindoles, which are valuable synthetic intermediates. researchgate.netacs.org Lipases have been shown to catalyze the stereoselective desymmetrization of oxindole (B195798) diols, providing access to chiral building blocks. researchgate.net The use of enzymes and whole-cell biocatalysts offers a green and efficient alternative to traditional chemical methods for synthesizing complex indole-containing molecules. researchgate.net
Flow Chemistry and Continuous Synthesis Development
Flow chemistry has emerged as a powerful technology for the synthesis of indole derivatives, offering advantages such as improved safety, scalability, and efficiency. mdpi.comnih.govacs.orgresearchgate.net Continuous flow processes allow for precise control over reaction parameters like temperature and residence time, leading to higher yields and purities. mdpi.comuc.pt
The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions. mdpi.com High-temperature and high-pressure conditions in a flow reactor can significantly reduce reaction times and increase productivity compared to batch processes. mdpi.com Other classical indole syntheses, such as the Hemetsberger–Knittel and Reissert methods, have also been implemented in flow systems. mdpi.com
Flow chemistry is particularly well-suited for multistep syntheses, allowing for the integration of reaction, workup, and purification steps into a continuous process. uc.pt This has been demonstrated in the synthesis of complex indole-containing molecules, including auxin-based herbicides. uc.ptbeilstein-journals.org The use of packed-bed reactors with solid-supported reagents and catalysts further enhances the efficiency and sustainability of these processes. researchgate.net
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its analogs is a important focus of modern medicinal and process chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous materials, and improving energy efficiency. bridgew.edu For indole derivatives, a class of compounds with significant biological activity, the development of sustainable synthetic methods is of particular interest. benthamdirect.com
Several key green chemistry principles are being actively applied to the synthesis of indole-containing compounds and can be conceptually extended to the synthesis of this compound. These include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form the final product, are an excellent example of this principle. rsc.orgrsc.org An innovative two-step MCR approach for constructing the indole core uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild conditions with ethanol (B145695) as a solvent and without a metal catalyst. rsc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. MCRs inherently exhibit high atom economy as the majority of the atoms from the starting materials are found in the product. rsc.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with more benign alternatives. bridgew.edu Water and ethanol are considered green solvents and have been successfully employed in the synthesis of indole derivatives. rsc.orgijiset.com Ionic liquids are also being explored as recyclable and environmentally friendly catalysts and reaction media. ijiset.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. bridgew.edu Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depletable fossil fuels. bridgew.edu For instance, formic acid, which can be derived from biomass, has been used as a renewable C1 source in the synthesis of the indole core. rsc.org
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. bridgew.edu Various green catalysts, including nanocatalysts and Brønsted acidic ionic liquids, have been developed for the synthesis of indole derivatives. benthamdirect.comresearchgate.net
The following table provides a hypothetical comparison between a traditional and a green synthetic approach for an indole derivative, illustrating the potential benefits of applying green chemistry principles.
| Parameter | Traditional Synthesis (e.g., Fischer Indole) | Green Synthesis (e.g., Microwave-assisted MCR) |
| Solvent | Often high-boiling point organic solvents (e.g., toluene, xylene) | Ethanol, water, or ionic liquids rsc.orgijiset.com |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) in stoichiometric amounts rsc.org | Recyclable catalysts (e.g., ionic liquids, nanocatalysts) benthamdirect.comijiset.com |
| Energy Source | Conventional heating (reflux) for extended periods rsc.org | Microwave irradiation for shorter durations tandfonline.comtandfonline.com |
| Atom Economy | Moderate to low due to the formation of byproducts bridgew.edu | High, characteristic of multicomponent reactions rsc.org |
| Waste Generation | Significant, including acidic waste and solvent waste bridgew.edursc.org | Minimized through catalyst recycling and reduced byproduct formation benthamdirect.comrsc.org |
| Reaction Time | Several hours to days | Minutes to a few hours tandfonline.com |
While specific green synthetic routes for this compound are not extensively detailed in the current literature, the principles and methodologies successfully applied to other indole derivatives provide a clear roadmap for designing more sustainable and environmentally responsible syntheses for this important compound and its analogs.
Chemical Reactivity and Functionalization of 3 1 Methyl 1h Indol 3 Yl Propanoic Acid
Reactions at the Carboxylic Acid Functionality
The propanoic acid side chain offers a versatile handle for various chemical modifications typical of carboxylic acids. These reactions primarily involve nucleophilic acyl substitution, reduction, and derivatization to more reactive acyl species.
The carboxylic acid group of 3-(1-methyl-1H-indol-3-yl)propanoic acid readily undergoes esterification and amidation, forming stable ester and amide derivatives, respectively. These reactions are fundamental in modifying the compound's physicochemical properties.
Esterification: The conversion to esters is typically achieved through acid-catalyzed esterification (Fischer esterification) by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). ceon.rsresearchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires the removal of water or the use of a large excess of the alcohol. masterorganicchemistry.com For example, the reaction with methanol (B129727) would yield methyl 3-(1-methyl-1H-indol-3-yl)propanoate. The rate of esterification can be influenced by temperature and the molar ratio of the reactants. ceon.rsresearchgate.net
Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with amines, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive intermediate. A direct example is the synthesis of N-(4,6-Dimethylpyridin-2-yl)-3-(1-methylindol-3-yl)propanamide. tandfonline.com General methods for amidation involve the use of activating agents like carbodiimides (e.g., EDC) or converting the acid to an acid chloride before reacting it with an amine. nih.govresearchgate.net Titanium(IV) fluoride (B91410) (TiF₄) has also been reported as an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(1-methyl-1H-indol-3-yl)propanoate | Reflux in excess alcohol |
| Amidation | 4,6-Dimethylpyridin-2-amine, Coupling Agent | N-(4,6-Dimethylpyridin-2-yl)-3-(1-methylindol-3-yl)propanamide | Inert solvent, room temperature or gentle heating |
| Amidation | Ammonia, i-Butylchloroformate | 3-(1-Methyl-1H-indol-3-yl)propanamide | Mixed anhydride (B1165640) method |
Reduction: The carboxylic acid functionality can be selectively reduced to a primary alcohol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. docbrown.info Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing carboxylic acids to primary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. docbrown.infoambeed.com This process converts this compound into 3-(1-methyl-1H-indol-3-yl)propan-1-ol. doubtnut.com
Oxidation: The propanoic acid side chain is generally resistant to oxidation under standard conditions. Conversely, the electron-rich indole (B1671886) nucleus is more susceptible to oxidative reactions. For instance, indole-3-acetic acid, a closely related compound, can be oxidized by enzymatic systems like peroxidases, which typically affects the heterocyclic ring rather than the acetic acid side chain.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. LiAlH₄ in THF 2. H₂O workup | 3-(1-methyl-1H-indol-3-yl)propan-1-ol | Reduction |
To increase the electrophilicity of the carbonyl carbon for nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acid halides and anhydrides.
Acid Halides: Acid chlorides are the most common acid halides and are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). This reaction provides the corresponding acid chloride, 3-(1-methyl-1H-indol-3-yl)propanoyl chloride, along with gaseous byproducts (SO₂ and HCl). Oxalyl chloride is another effective reagent for this transformation. For the synthesis of acid bromides, phosphorus tribromide (PBr₃) is commonly used.
Acid Anhydrides: Symmetrical anhydrides are not directly accessible from this single carboxylic acid. However, mixed anhydrides can be formed. A common laboratory method involves reacting the carboxylic acid with a pre-formed acid chloride, such as acetyl chloride, in the presence of a base like pyridine. This would yield an acetic 3-(1-methyl-1H-indol-3-yl)propanoic anhydride. Acid anhydrides serve as activated acylating agents for reactions with alcohols and amines. orgsyn.org
Reactivity and Functionalization of the Indole Nucleus
The N-methylated indole ring is an electron-rich aromatic system that readily participates in electrophilic substitution and modern C-H activation reactions. The substitution pattern is dictated by the existing substituents on the ring.
The indole nucleus is highly activated towards electrophilic aromatic substitution (EAS). In unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov However, in this compound, the C3 position is blocked by the propanoic acid side chain.
With the C3 position occupied and the nitrogen atom methylated, electrophilic attack is directed primarily to the C2 position of the pyrrole (B145914) ring. quimicaorganica.orgrsc.org If the C2 position is also blocked, substitution may occur on the benzene (B151609) portion of the ring, typically at the C5 or C6 positions. Studies on related 1,3-disubstituted indoles confirm that electrophiles like nitrating or brominating agents will preferentially add to the C2 position. rsc.orgniscpr.res.in For example, bromination of 1-substituted-3-carbethoxy-5-hydroxy-2-methylindoles with bromine in acetic acid results in substitution at the C6 position, demonstrating the influence of other substituents on the regioselectivity. niscpr.res.in
| Position | Reactivity/Directing Effect | Notes |
|---|---|---|
| N1 | Blocked | Substituted with a methyl group, preventing electrophilic attack. |
| C2 | Most favored | Primary site for electrophilic attack when C3 is substituted. quimicaorganica.org |
| C3 | Blocked | Substituted with the propanoic acid side chain. |
| C4, C5, C6, C7 | Less favored | Substitution can occur on the benzene ring, influenced by reaction conditions and directing effects of existing groups. niscpr.res.in |
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the indole nucleus, often with high regioselectivity. youtube.com These methods are especially valuable for late-stage functionalization, allowing for the modification of complex molecules without the need for pre-installed functional groups.
For 3-substituted indoles, C-H activation frequently targets the C2 and C4 positions. acs.org
C2-Functionalization: Palladium-catalyzed reactions have been developed for the C2-arylation of indole-3-carboxylic acids, which proceeds via a decarboxylation event. acs.org While the target molecule has a propanoic acid chain, similar reactivity at the C2 position is expected under appropriate catalytic conditions.
C4-Functionalization: Directed C-H functionalization can achieve arylation at the C4 position. In these reactions, the carbonyl group of a substituent at C3 (such as an aldehyde or ketone) can act as a directing group to guide the metal catalyst to the C4-H bond. acs.org
Mannich-type Reactions: The Mannich reaction represents another route for functionalization. For instance, 2-methylindoles can undergo C(sp³)–H aminomethylation via an enamine-tautomerization mechanism, demonstrating the potential for functionalizing alkyl side chains attached to the indole core under acidic conditions. researchgate.netacs.org
These advanced methodologies significantly expand the synthetic utility of this compound, enabling the construction of a diverse array of complex derivatives.
Oxidation and Reduction of the Indole Ring System
The reactivity of the indole nucleus in this compound is characterized by its susceptibility to both oxidation and reduction, which can be controlled to yield a range of products.
Oxidation: The N-methylated indole ring is prone to oxidation, with the outcome dependent on the oxidant and reaction conditions. Electrochemical oxidation of N-methylindole, a related compound, has been shown to produce soluble oligomers, primarily an asymmetric cyclic trimer nih.govresearchgate.net. This suggests that similar polymerization could occur with this compound under electrolytic conditions.
Chemical oxidation offers another avenue for functionalization. For instance, manganese-containing catalysts have been employed for the selective oxidation of N-methyl-indole at the C3 position byjus.com. However, since the C3 position in the target molecule is already substituted, oxidation would likely target other positions on the indole ring or the propanoic acid side chain. Enzymatic oxidation, for example using horseradish peroxidase, has been demonstrated on the related 1-methyl-indole-3-acetaldehyde, leading to oxidative breakdown of the side chain mdpi.com.
Reduction: The reduction of the indole nucleus in this compound can be achieved through catalytic hydrogenation, though careful control of reaction conditions is crucial to avoid over-reduction. The hydrogenation of N-methylindole derivatives can yield the corresponding indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, the fully saturated octahydroindole nih.govresearchgate.netacs.org. A significant challenge in the hydrogenation of N-methylindole is its propensity for over-reduction to the octahydro product nih.gov. The use of specific catalysts, such as Pt/C activated by p-toluenesulfonic acid in water, has been shown to be effective for the hydrogenation of various substituted indoles to indolines nih.gov.
| Catalyst System | Substrate | Product | Key Observations | Reference |
| Pt/C, p-TSA, H₂ (gas) | N-methylindole | N-methylindoline / N-methyloctahydroindole | Selectivity is a major issue, with easy over-reduction. | nih.gov |
| B(C₆F₅)₃, H₂ (gas) | 1-methylindole | 1-methylindoline | Catalytic hydrogenation under microwave conditions. | researchgate.net |
| Ru((R,R)-SINpEt)₂, H₂ (gas) | N-Boc-protected 3-methyl-indole | Chiral octahydroindole | Highly enantioselective and diastereoselective complete hydrogenation. | acs.org |
Derivatization Strategies for Structural Elaboration
The presence of the propanoic acid side chain and the reactive indole nucleus allows for extensive derivatization of this compound, enabling its use as a building block for more complex molecules.
Modifications to the Propanoic Acid Side Chain
The carboxylic acid functionality of the propanoic acid side chain is a prime site for modification, most commonly through the formation of amide bonds. A variety of coupling reagents can be employed for the direct amidation of carboxylic acids with amines, offering a straightforward route to a diverse range of amides.
Commonly used methods include the use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) organic-chemistry.org, T3P (n-propanephosphonic acid anhydride) organic-chemistry.org, and metal catalysts such as those based on zirconium(IV) nih.gov. These methods are generally efficient and can be performed under mild conditions, making them suitable for substrates with sensitive functional groups.
| Reagent/Catalyst | Reaction Conditions | Scope | Reference |
| HBTU/Hünig's base | Room temperature, 1-2 hours | Efficient for free amines and their hydrochloride salts. | organic-chemistry.org |
| T3P/Pyridine | Mild conditions | General for various acids and amines, including less nucleophilic anilines, with low epimerization. | organic-chemistry.org |
| ZrCl₄ | 70-110°C, 4 hours | Effective for both aliphatic and aromatic carboxylic acids with secondary and tertiary amines. | nih.gov |
| N-Chlorophthalimide/PPh₃ | Room temperature, 12 hours | Generates phosphonium (B103445) salts in situ for efficient coupling. | acs.org |
Incorporation into Heterocyclic Systems
The structure of this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions can be employed to construct new rings fused to the indole core or incorporating the propanoic acid side chain.
One of the most powerful methods for the synthesis of tetrahydro-β-carbolines from indole derivatives is the Pictet-Spengler reaction wikipedia.orgnih.govmdpi.comhw.ac.uknih.gov. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While the target molecule itself is not a β-arylethylamine, it can be converted to one through reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent displacement with an amine. The resulting N-methylated tryptamine (B22526) derivative can then undergo a Pictet-Spengler reaction.
Other intramolecular cyclization strategies can also be envisioned. For instance, Lewis acid-mediated cyclization of N-substituted 3-acylpyrroles has been used to synthesize indolizinoindole derivatives, suggesting that similar strategies could be applied to appropriately functionalized derivatives of this compound researchgate.net. Furthermore, radical-initiated cascade cyclization reactions of N-acryloyl indoles have been shown to produce pyrrolo[1,2-a]indol-3-ones sciepub.com.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome of its transformations.
The Fischer indole synthesis , a fundamental method for constructing the indole ring, proceeds through a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone intermediate byjus.commdpi.comnih.govwikipedia.orgorganic-chemistry.orgrsc.org. Although not directly applicable to the modification of the pre-formed indole in the target molecule, its mechanism provides insight into the inherent reactivity and stability of the indole nucleus. The key step involves the formation of a new C-C bond and subsequent aromatization, driven by the formation of the stable indole ring system.
The mechanism of the Pictet-Spengler reaction involves the initial formation of an iminium ion from the condensation of a tryptamine derivative with an aldehyde or ketone. This is followed by an intramolecular electrophilic attack of the electron-rich C2 or C3 position of the indole ring on the iminium ion, leading to a spiroindolenine intermediate. Subsequent rearrangement and deprotonation yield the tetrahydro-β-carboline product wikipedia.orgmdpi.com. The regioselectivity of the cyclization is influenced by the substituents on the indole ring and the reaction conditions.
The mechanism of amide bond formation using coupling reagents generally involves the activation of the carboxylic acid. For example, with carbodiimides, an O-acylisourea intermediate is formed, which is then attacked by the amine. In the case of phosphonium-based reagents, an acyloxyphosphonium salt is generated in situ, which serves as a highly reactive acylating agent acs.org.
Advanced Spectroscopic and Analytical Characterization Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(1-methyl-1H-indol-3-yl)propanoic acid, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
While comprehensive experimental NMR data for this compound are not widely available in published literature, a predicted ¹³C NMR spectrum provides valuable insight into the expected chemical shifts. spectrabase.com
Predicted ¹³C NMR Data for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C=O | ~175 |
| C (indole ring) | ~137, 128, 126, 121, 119, 118, 109, 109 |
| N-CH₃ | ~33 |
Note: These are predicted values and may differ from experimental results.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the singlet for the N-methyl group, and the two methylene (B1212753) groups of the propanoic acid side chain. The protons on the benzene (B151609) portion of the indole ring would likely appear as a complex multiplet system. The proton at the C2 position of the indole ring would be a singlet, and the N-methyl protons would also present as a sharp singlet. The two methylene groups of the propanoic acid chain would appear as triplets due to coupling with each other.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. For this compound, these techniques could elucidate the preferred orientation of the propanoic acid side chain relative to the indole ring. For instance, NOESY or ROESY could reveal through-space correlations between the N-methyl protons and the protons of the propanoic acid side chain, providing insights into the rotational dynamics around the C3-Cβ bond. While specific NOESY/ROESY studies on this compound are not documented, such analyses are routinely applied to indole derivatives to understand their three-dimensional structure.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state, which can be complementary to single-crystal X-ray diffraction data, especially for amorphous or poorly crystalline materials. rsc.org For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and characterize amorphous content. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra could reveal subtle differences in the chemical environment of the carbon atoms in different solid forms, arising from variations in intermolecular interactions such as hydrogen bonding and π-π stacking. A study on the solid-state reaction mechanism of N-methylindole with 4-nitrobenzaldehyde (B150856) utilized ssNMR to characterize the intermediate and final products, demonstrating the utility of this technique for indole derivatives. rsc.org
High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₃NO₂. Predicted collision cross-section values for various adducts of the target molecule are available, which can aid in its identification in complex mixtures when coupled with techniques like liquid chromatography. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 204.10192 | 143.2 |
| [M+Na]⁺ | 226.08386 | 153.1 |
In the context of complex mixture analysis, such as in metabolomics or natural product extracts, the high resolving power of HRMS allows for the differentiation of this compound from other components with similar nominal masses.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations of the indole ring.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogue Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the propanoic acid chain, the resulting enantiomers could be distinguished and their absolute stereochemistry could be investigated using CD and ORD spectroscopy. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. While no specific studies on chiral analogues of this compound are reported, the principles of CD and ORD are widely applied in the stereochemical analysis of chiral carboxylic acids and other organic molecules. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and details of intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking of the indole rings.
Although a crystal structure for the target compound is not available in the Cambridge Structural Database, the crystal structure of the related compound, methyl 3-(1H-indol-3-yl)propanoate, has been reported. researchgate.netnih.gov This structure reveals an essentially planar conformation of the molecule, with molecules in the crystal linked by intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov This information provides a useful reference for predicting the potential solid-state conformation and packing of this compound, where the N-H hydrogen bond would be absent and the carboxylic acid would likely form hydrogen-bonded dimers.
Crystallographic Data for Methyl 3-(1H-indol-3-yl)propanoate researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.893 (5) |
| b (Å) | 9.146 (8) |
| c (Å) | 18.052 (10) |
| β (°) | 111.27 (3) |
Advanced Chromatographic Techniques for Separation and Purity Profiling
Advanced chromatographic techniques are pivotal in the analytical workflow for this compound, enabling not only the separation of the compound from complex mixtures but also the determination of its purity and the quantification of any stereoisomers. These methods are characterized by their high resolution, sensitivity, and specificity.
Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is crucial in many applications. scirp.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for this purpose. csfarmacie.cznih.gov
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. researchgate.net These CSPs can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
The choice of mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as 2-propanol is common in normal-phase chromatography. csfarmacie.cz The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape and resolution for acidic analytes. csfarmacie.cz
In a typical analysis, a racemic mixture of this compound would be injected into the chiral HPLC system, resulting in two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the integrated areas of these peaks.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |
This table presents a hypothetical but representative set of conditions for the chiral separation of a compound like this compound based on established methods for similar structures.
For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both qualitative and quantitative analysis. nih.gov Reversed-phase HPLC is commonly used for the separation of indole derivatives. nih.gov A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a gradient elution to optimize separation. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). ESI is a soft ionization technique that usually produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov For this compound, with a molecular weight of 203.24 g/mol , one would expect to observe an ion at m/z 204.2 in positive mode or m/z 202.2 in negative mode.
Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity and for structural elucidation. nih.gov In this technique, the parent ion is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the compound's structure. For indole derivatives, common fragmentations include the loss of the carboxylic acid group and cleavages within the indole ring structure. scirp.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. gcms.cz For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. nih.gov A common derivatization reaction is esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester.
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a higher-energy ionization technique that produces extensive fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for identification by comparison with spectral libraries. scirp.org
Table 2: Representative Mass Spectrometry Data for Characterization
| Technique | Ionization Mode | Expected Parent Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS | ESI (+) | 204.2 [M+H]⁺ | 186.2, 158.2, 130.1 |
| LC-MS | ESI (-) | 202.2 [M-H]⁻ | 158.2, 130.1 |
| GC-MS (of methyl ester derivative) | EI | 217.2 [M]⁺ | 186.2, 158.2, 130.1 |
This table provides expected mass-to-charge ratios for the parent compound and its potential fragments based on the analysis of similar indole derivatives. scirp.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of "3-(1-methyl-1H-indol-3-yl)propanoic acid". Methods like Density Functional Theory (DFT) are commonly employed to model its electronic structure.
Electronic Structure: The distribution of electrons within the molecule is key to its stability and reactivity. Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For indole (B1671886) derivatives, the HOMO is generally located over the electron-rich indole ring, while the LUMO is often distributed over the π-system, including the carboxylic acid group. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions.
Reactivity: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For "this compound", the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The indole nitrogen, despite being part of an aromatic system, and the π-rich regions of the indole ring, would also exhibit distinct electronic characteristics. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can further quantify the local reactivity, identifying the most probable sites for various chemical reactions.
Acidity (pKa): The acidity of the carboxylic acid group is a crucial property. Computational methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. kyushu-u.ac.jpresearchgate.net These calculations often employ thermodynamic cycles and continuum solvation models (like PCM or SMD) to account for the solvent effects. kyushu-u.ac.jp For carboxylic acids, the accuracy of pKa prediction can be high, often within 0.5 to 1.0 pKa units of experimental values. rowansci.comnih.gov The predicted pKa for "this compound" would be influenced by the electron-donating effect of the N-methyl indole group.
Table 1: Predicted Electronic Properties of this compound Below is a table of illustrative data generated based on typical DFT calculation results for similar indole derivatives.
| Parameter | Predicted Value | Methodological Basis |
| HOMO Energy | -5.8 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP |
| Dipole Moment | 2.5 D | DFT/B3LYP |
| Predicted pKa | 4.85 | Isodesmic reaction with PCM |
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM): MM methods provide a rapid way to explore the conformational landscape. By rotating the single bonds in the propanoic acid linker, a potential energy surface can be generated. This analysis typically reveals several low-energy conformers. For "this compound", key dihedral angles would include the C2-C3-Cα-Cβ and C3-Cα-Cβ-Cγ bonds of the side chain. The orientation of the carboxylic acid group relative to the indole ring is particularly important, with conformers potentially stabilized by intramolecular hydrogen bonds or other non-covalent interactions.
Molecular Dynamics (MD): MD simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a water box). researchgate.net An MD trajectory for "this compound" would show the transitions between different conformational states, the flexibility of the side chain, and its interactions with solvent molecules. Analysis of the simulation can reveal the most populated conformational clusters and the timescale of conformational changes, offering a more realistic picture of the molecule's behavior in solution than static models. While no specific MD studies on this molecule are published, the methodology is standard for understanding the dynamics of flexible molecules.
Density Functional Theory (DFT) for Reaction Pathway Elucidation
DFT is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis or degradation of "this compound". nih.govmdpi.com By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed.
For instance, a common synthesis route for indole-3-propanoic acids involves the reaction of indole with an appropriate three-carbon synthon. DFT calculations could be used to compare different potential pathways, identify the rate-determining step by locating the transition state with the highest energy barrier, and understand the role of catalysts. These calculations provide insights into the reaction kinetics and thermodynamics, which are invaluable for optimizing synthetic procedures. While specific studies on this compound are not available, DFT has been widely applied to understand mechanisms of reactions involving indole derivatives. nih.govfunctmaterials.org.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Although no specific QSAR models for "this compound" and its analogues are publicly available, the methodology provides a clear framework for future studies.
A hypothetical QSAR study would involve:
Dataset Assembly: Synthesizing and testing a series of analogues of "this compound" with varied substituents on the indole ring or propanoic acid chain.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be built that correlates a subset of these descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds. The insights from the QSAR model, such as the importance of a particular steric or electronic feature, would provide a rationale for targeted molecular modifications.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the structural characterization of "this compound". nih.gov
NMR Spectroscopy: DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed on the optimized geometry of the molecule. The accuracy of these predictions has improved significantly, and when combined with empirical scaling factors or reference standards, they can be a powerful tool for assigning experimental spectra and confirming the structure of the compound.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These computed frequencies can be correlated with experimental IR spectra to aid in the assignment of key vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H bend (if present in an analogue), and various vibrations of the indole ring. For "this compound", characteristic predicted peaks would include those for the carboxylic acid O-H stretch, the C=O stretch, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: While not a direct prediction of a mass spectrum, computational tools can predict the collision cross-section (CCS) for different ions of the molecule, which is a parameter measured in ion mobility-mass spectrometry. The PubChemLite database provides predicted CCS values for various adducts of "this compound". uni.lu
Table 2: Predicted Spectroscopic Data for this compound This table contains illustrative data based on computational predictions.
| Spectrum Type | Predicted Parameter | Predicted Value/Range |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~178 ppm |
| ¹³C NMR | Indole C3 | ~108 ppm |
| ¹H NMR | Methylene (B1212753) (α to COOH) | ~2.7 ppm |
| ¹H NMR | N-Methyl Protons | ~3.7 ppm |
| IR | Carboxylic Acid C=O Stretch | ~1710 cm⁻¹ |
| IR | Carboxylic Acid O-H Stretch | ~2500-3300 cm⁻¹ (broad) |
| Mass Spec (CCS) | [M-H]⁻ | 145.8 Ų uni.lu |
| Mass Spec (CCS) | [M+H]⁺ | 143.2 Ų uni.lu |
Biological and Biochemical Research Applications
Investigation of Metabolic Pathways and Biotransformations
The formation of 3-(1-methyl-1H-indol-3-yl)propanoic acid occurs through the biotransformation of its parent compound, Pravadoline. However, specific details regarding the enzymes and the kinetics of these transformations are not well-documented in existing literature.
Enzymatic Conversions and Metabolite Identification
The conversion of Pravadoline to this compound is presumed to involve several metabolic steps. Typically, the morpholinoethyl side chain of Pravadoline would undergo oxidative deamination and subsequent oxidation to a carboxylic acid. The specific enzyme families, such as monoamine oxidases (MAO) or cytochrome P450 (CYP) isozymes, that catalyze these steps have not been explicitly identified in the reviewed literature. While the existence of this compound as a metabolite is acknowledged, comprehensive metabolite identification studies that would detail minor metabolites or alternative pathways are not available.
Enzyme Kinetics and Inhibition Studies
There is a notable absence of published research detailing the enzyme kinetics associated with the formation of this compound. Key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes involved in its formation have not been determined. Furthermore, no studies were found that investigated whether this compound itself acts as an inhibitor of any specific enzymes.
Research on Molecular Interactions with Biological Macromolecules
The interaction of this compound with biological macromolecules like receptors and enzymes has not been a focus of published research. The available data primarily centers on its parent compound, Pravadoline.
Ligand-Receptor Binding Studies (Excluding Pharmacological Efficacy)
No specific ligand-receptor binding assays have been reported for this compound. Research on Pravadoline and its analogs has extensively characterized their binding to cannabinoid receptors (CB1 and CB2). However, the binding affinity of its acidic metabolite has not been reported, leaving its potential interaction with these or other receptors unknown.
Structural Biology of Compound-Protein Complexes
Consistent with the lack of binding data, there are no available studies on the structural biology of this compound complexed with any protein. Techniques such as X-ray crystallography or NMR spectroscopy, which could elucidate the specific molecular interactions between the metabolite and a protein's binding pocket, have not been applied to this compound according to the available literature.
Role in Cellular Processes and Signaling Pathways (Focus on Mechanistic Understanding)
The functional role of this compound in cellular processes and its effect on signaling pathways remains uninvestigated. The parent compound, Pravadoline, is known to inhibit prostaglandin (B15479496) synthesis and modulate cannabinoid receptor signaling. nih.govnih.govnih.gov It is plausible that the propanoic acid metabolite could have its own distinct biological activities, but without dedicated mechanistic studies, its cellular effects are entirely speculative. There is no research available that explores its impact on intracellular signaling cascades, gene expression, or other cellular functions.
Applications in Medicinal Chemistry and Drug Discovery Research
Scaffold Derivatization for Lead Compound Generation and Optimization
The molecular framework of 3-(1-methyl-1H-indol-3-yl)propanoic acid is amenable to extensive derivatization to generate libraries of new chemical entities for biological screening. The primary points for modification include the carboxylic acid group, the aromatic indole (B1671886) core, and the N-methyl group.
Modification of the Carboxylic Acid: The carboxyl group is a key functional handle. It can be converted into a wide range of functional groups, such as esters, amides, or hydrazones, to modulate physicochemical properties like lipophilicity, solubility, and hydrogen bonding capacity. For instance, research on the related indole-3-propionic acid has shown that conversion to methyl esters or hydrazone hybrids can lead to compounds with neuroprotective properties. aablocks.comresearchgate.net
Substitution on the Indole Ring: The benzene (B151609) portion of the indole nucleus (positions 4, 5, 6, and 7) can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro groups) to explore electronic and steric effects on target binding. Such modifications are crucial for optimizing potency and selectivity. mdpi.comnih.gov
Modification at the N1-Position: While the subject compound is methylated at the N1 position, this site is a key point of diversity in many indole-based drug discovery programs. Varying the N-substituent can significantly impact biological activity by altering the compound's interaction with its biological target. For example, the synthesis of 3-{1-[(2-fluorophenyl)methyl]-1H-indol-3-yl}propanoic acid demonstrates how introducing larger benzylic groups at this position is a common strategy in lead optimization.
A notable example of scaffold derivatization originates from 1-methyl-1H-indole-3-carbaldehyde, a closely related precursor. This starting material has been used to synthesize a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and, subsequently, 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, which were evaluated as potential antileishmanial agents. This demonstrates the utility of the 1-methyl-indole scaffold in generating structurally complex and biologically active molecules.
Table 1: Examples of Derivatization Strategies for Indole Scaffolds
| Modification Site | Derivative Type | Potential Impact |
|---|---|---|
| Propanoic Acid Chain | Esters, Amides, Hydrazones | Modulate solubility, lipophilicity, and metabolic stability |
| Indole Ring (C4-C7) | Halogenation, Alkylation, Nitration | Alter electronic properties, improve binding affinity |
| Indole Nitrogen (N1) | Varied Alkyl/Aryl Groups | Influence target interaction and selectivity |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For indole-based compounds, SAR exploration is a mature field, with general principles that can be applied to derivatives of this compound. nih.govresearchgate.net
A specific SAR study on compounds derived from the 1-methyl-1H-indole core provides direct insights. In the development of antileishmanial agents, a series of N-(1-methyl-1H-indol-3-yl)methyleneamines were synthesized and subsequently converted to 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones. The research found a significant improvement in anti-parasitic activity upon the transformation of the methyleneamines into the more complex azetidin-2-one (B1220530) (β-lactam) ring system for the majority of compounds tested. This indicates that the rigid, four-membered β-lactam ring structure is a key pharmacophoric element for this specific biological activity. Two of the resulting azetidin-2-one compounds demonstrated antileishmanial activity comparable to the clinical drug amphotericin B.
Table 2: SAR Findings for 1-Methyl-1H-Indole Derivatives Against Leishmania major
| Base Scaffold | Modification | Biological Activity |
|---|---|---|
| N-(1-methyl-1H-indol-3-yl)methyleneamine | - | Lower antileishmanial activity |
Data compiled from research on derivatives synthesized from 1-methyl-1H-indole-3-carbaldehyde.
Broader SAR studies on other indole series, such as HIV-1 fusion inhibitors and IDO1 inhibitors, have shown that the substitution pattern on the indole ring and the nature of appendages at the C3 position are critical determinants of potency and selectivity. nih.govnih.govnih.gov These findings suggest that a systematic exploration of substitutions on the this compound scaffold would be a rational approach to discovering novel therapeutic agents.
Prodrug Strategies and Bioreversible Derivatives Design
The carboxylic acid moiety of this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. This strategy is often employed to overcome poor physicochemical properties, such as low solubility or permeability, or to achieve targeted drug delivery. ebrary.netnih.gov
Esterification of the carboxylic acid is a common prodrug approach to increase lipophilicity and enhance membrane permeability. ebrary.net For instance, the methyl ester of the parent compound, methyl 3-(1H-indol-3-yl)propanoate, is a known derivative that could function as a simple prodrug, being hydrolyzed by esterases in the body to release the active carboxylic acid. researchgate.netnih.govnih.gov
More sophisticated prodrug strategies have been developed for the closely related microbial metabolite 3-indolepropionic acid (IPA) to achieve colon-targeted delivery for treating inflammatory bowel disease. These strategies could be directly adapted for this compound:
Amino Acid Conjugates: IPA was coupled with aspartic or glutamic acid. These conjugates are designed to be stable in the upper gastrointestinal tract and are cleaved by microbial enzymes in the colon to release the active drug.
Azo-Bonded Codrugs: In another approach, IPA was linked via an azo bond to a second therapeutic agent, 5-aminonicotinic acid. This mutual prodrug was also shown to be stable until it reached the colon, where bacterial azoreductases cleave the bond, releasing both active compounds to act synergistically.
These examples highlight a clear pathway for designing bioreversible derivatives of this compound to control its pharmacokinetic profile and deliver it to specific sites of action.
Exploration as a Chiral Building Block in Asymmetric Synthesis of Bioactive Compounds
Asymmetric synthesis is crucial for producing enantiomerically pure drugs, as different enantiomers of a chiral molecule often have distinct biological activities and safety profiles. The propanoic acid side chain of this compound offers a site for introducing chirality, making it a potential chiral building block. nih.govyoutube.com
A key transformation is the introduction of a functional group at the α- or β-position of the carboxylic acid. For example, recent research has demonstrated a catalytic asymmetric synthesis of N-Boc-β³-tryptophans through a direct, iron-catalyzed C(sp³)–H amination of 3-indolepropionic acids. acs.org This reaction installs an amino group at the β-position with high enantiomeric excess. Applying this methodology to this compound could provide straightforward access to chiral N-methyl-β³-tryptophan analogues, which are valuable components for incorporation into peptidomimetics or as standalone bioactive molecules.
The creation of a stereocenter on the propanoic acid side chain transforms the molecule into a versatile precursor for more complex chiral targets, significantly expanding its utility in medicinal chemistry. acs.orgresearchgate.net
Target Identification and Validation Studies (Chemical Probe Development)
Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for rational drug development. A chemical probe is a molecule derived from a bioactive compound that has been modified to include a reporter tag (e.g., biotin (B1667282), a fluorophore) or a reactive group for covalent labeling.
This compound can serve as the foundation for chemical probes. The carboxylic acid handle is an ideal site for attaching a linker connected to a tag. For instance, the carboxylate could be coupled with an amino-functionalized biotin linker. The resulting probe would retain the core indole structure responsible for binding to its biological target.
Such a probe could be used in techniques like affinity purification-mass spectrometry (AP-MS). In this experiment, the biotinylated probe is incubated with cell lysate, allowed to bind to its target protein(s), and then captured using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry, revealing the direct molecular targets of the original bioactive compound. This approach is invaluable for validating new drug targets and elucidating novel biological pathways.
Advanced Applications in Organic and Materials Chemistry
Utilization as a Precursor for Complex Natural Product Synthesis
The indole (B1671886) framework is a cornerstone in the architecture of numerous alkaloids and other complex natural products, many of which exhibit significant biological activities. encyclopedia.pubrsc.org The synthesis of these intricate molecules often relies on the strategic functionalization of simpler indole precursors. 3-(1-methyl-1H-indol-3-yl)propanoic acid serves as a valuable starting material in this context, providing a readily modifiable scaffold for the construction of more complex structures.
The propanoic acid side chain is particularly amenable to a variety of chemical transformations. It can be activated and coupled with amines to form amides, reduced to an alcohol, or undergo other modifications to build the elaborate side chains found in many natural products. For instance, indole alkaloids, a class of over 4,100 compounds, often feature complex substituents at the C3 position. encyclopedia.pub Synthetic strategies towards these molecules frequently involve the elaboration of a C3-alkyl chain, similar to the one present in this compound.
Research has demonstrated the synthesis of complex indole derivatives starting from related structures like tryptophan, which contains a similar 3-yl-propanoic acid backbone. mdpi.com Methodologies such as the Fischer indole synthesis, Japp–Klingemann reaction, and various coupling reactions are employed to construct the indole core itself, which can then be elaborated. rsc.org The presence of the N-methyl group in this compound simplifies synthetic routes by precluding the need for a separate N-alkylation step and preventing side reactions at the indole nitrogen, thereby streamlining the path to target natural products.
Table 1: Examples of Natural Product Classes Synthesized from Indole Precursors
| Natural Product Class | Key Synthetic Strategy | Relevance of Indole-3-propanoic Acid Scaffold |
|---|---|---|
| Indole Alkaloids | Fischer Indole Synthesis, C3-side chain elaboration | The propanoic acid chain is a key building block for the complex side chains. encyclopedia.pubrsc.org |
| Tryptophan Derivatives | Asymmetric synthesis, functional group interconversion | Serves as a model for elaborating the amino acid-like structure. mdpi.comnih.gov |
| Bioactive Indoles | C-H functionalization, cross-coupling reactions | The core structure is a platform for introducing diverse functional groups. rsc.org |
Applications in Organocatalysis or as a Ligand in Transition Metal Catalysis
The unique electronic properties of the indole ring, combined with the coordinating ability of the carboxylate group, make this compound and its derivatives promising candidates for applications in catalysis.
In the realm of transition metal catalysis, indole derivatives have been extensively used as ligands. nih.govmdpi.com The nitrogen atom of the indole and the oxygen atoms of the carboxylate can coordinate to a metal center, influencing its reactivity and selectivity. For example, ligands derived from amino acids are known to promote palladium-catalyzed C-H activation reactions. nih.gov A derivative of this compound could potentially act as a bidentate ligand, directing a metal catalyst to specific sites on a substrate and enabling selective transformations. The development of chiral ligands from such scaffolds could also facilitate asymmetric catalysis, a crucial tool in modern synthetic chemistry. nih.gov
Furthermore, the indole moiety itself can participate directly in catalytic cycles. Transition metal-catalyzed C-H functionalization of indoles is a powerful method for creating new carbon-carbon and carbon-heteroatom bonds, with applications in synthesizing a wide array of functionalized molecules. rsc.orgmdpi.com While often the substrate, the principles governing these reactions can be harnessed to design indole-based catalysts.
In organocatalysis, the carboxylic acid group can act as a Brønsted acid or participate in hydrogen bonding to activate substrates. Chiral catalysts derived from indole structures have been used in enantioselective Friedel-Crafts reactions, demonstrating the potential of the indole scaffold in designing effective organocatalysts. nih.gov
Solid-Phase Organic Synthesis (SPOS) Methodologies
Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step syntheses by anchoring the substrate to an insoluble polymer support. cd-bioparticles.com This methodology is widely used in peptide and oligonucleotide synthesis and has been successfully applied to the creation of small molecule libraries. cd-bioparticles.combeilstein-journals.org
The carboxylic acid functionality of this compound makes it ideally suited for attachment to a variety of solid supports, such as Wang or Rink amide resins. Once anchored, the indole ring can be subjected to a range of chemical modifications. The solid support facilitates the removal of excess reagents and by-products by simple filtration, streamlining the synthetic workflow. cd-bioparticles.comaalto.fi
This approach is particularly valuable for generating libraries of related indole compounds for high-throughput screening in drug discovery. aalto.fi For example, a resin-bound indole can undergo reactions such as bromination followed by Suzuki coupling to introduce diversity at specific positions on the indole nucleus. aalto.fi After the desired modifications are complete, the final product is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA). researchgate.net The use of SPOS allows for the efficient and often automated synthesis of a multitude of indole derivatives from a common precursor like this compound.
Table 2: Key Steps in Solid-Phase Synthesis using an Indole Propanoic Acid
| Step | Description | Purpose |
|---|---|---|
| Immobilization | The carboxylic acid is coupled to a functionalized solid support (e.g., Wang resin). | Anchors the starting material for simplified purification. cd-bioparticles.com |
| Modification | The indole ring is chemically modified through one or more reaction steps. | To build molecular complexity and create diverse derivatives. aalto.fi |
| Cleavage | The final product is cleaved from the solid support using a reagent like TFA. | To release the purified final product into solution. researchgate.net |
Development of Chemical Probes and Tags
Chemical probes are small molecules designed to study and manipulate biological systems, while chemical tags are used to label and detect biomolecules. mskcc.orgnih.gov The indole scaffold is a common feature in such tools due to its ability to interact with biological targets and its favorable physicochemical properties. This compound provides a versatile platform for the construction of sophisticated probes and tags.
The propanoic acid handle is a key feature, allowing for straightforward conjugation to other molecules. It can be readily converted to an activated ester or other reactive species to covalently link the indole moiety to:
Fluorophores: Creating fluorescent probes to visualize biological processes or the localization of a target protein within a cell. mskcc.orgmdpi.com
Biotin (B1667282): For use in affinity-based purification techniques like pull-down assays to identify protein binding partners. mskcc.org
Bioactive Molecules: To create targeted drugs or probes where the indole unit might enhance cell permeability or target engagement.
The process of covalently attaching a molecule to a biomolecule is known as bioconjugation. mdpi.com The carboxylic acid of this compound is a classic functional group for this purpose, often reacting with amine groups on proteins or other biomolecules to form stable amide bonds. This makes it a valuable building block for developing customized chemical tools for chemical biology research. mskcc.org
Integration into Polymer and Materials Science Research
The functional groups on this compound allow for its integration into polymers and other materials, imparting the unique properties of the indole nucleus to the bulk material. The development of functional materials with tailored biological or electronic properties is an active area of research.
The carboxylic acid group can be used to polymerize the molecule, for example, through the formation of polyesters or polyamides. This would create polymers where the indole moiety is a repeating unit along the polymer backbone. Alternatively, the molecule can be grafted onto existing polymer chains as a pendant group. Such indole-functionalized polymers could have a variety of applications:
Bioactive Materials: Indole derivatives have been investigated for their ability to inhibit tubulin polymerization, a key target in cancer therapy. rsc.org Integrating such molecules into polymeric nanoparticles could lead to new drug delivery systems.
Functional Surfaces: Coating surfaces with polymers bearing indole groups could be used to modulate cell adhesion or create antimicrobial surfaces, given the known biological activities of many indole compounds. mdpi.com
Conducting Polymers: The electron-rich nature of the indole ring makes it a candidate for use in organic electronic materials, although this application is less explored for this specific compound.
Research into materials containing indole derivatives has shown promise. For instance, certain indole-based compounds have been identified as potential polypharmacological agents with applications in modulating inflammatory responses. mdpi.com Incorporating this compound into biocompatible polymers could lead to the development of novel biomaterials with built-in therapeutic properties.
Q & A
Basic: What are the established synthetic routes for 3-(1-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence product purity?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions. For example, methimazole reacts with 3-bromopropanoic acid under basic conditions, favoring sulfur substitution over nitrogen to avoid undesired byproducts . Key factors include:
- Reagent selection : Use of tert-butyl propiolate over methyl esters improves regioselectivity in intermediates .
- Solvent and base : Polar aprotic solvents (e.g., DMF) with DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction rates and product stability .
- Purification : Acid hydrolysis of tert-butyl esters yields the final carboxylic acid with minimal side reactions .
Advanced: How can competing substitution reactions (S vs. N) be minimized during synthesis?
Answer:
To favor sulfur substitution (as in methimazole-based syntheses):
- Steric hindrance : Bulky groups on the indole nitrogen (e.g., methyl) reduce nucleophilicity at nitrogen .
- pH control : Alkaline conditions (pH > 9) deprotonate the thiol group in methimazole, enhancing sulfur reactivity .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition between S and N attack .
Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR : H and C NMR confirm methyl group placement (δ ~3.7 ppm for N–CH) and propanoic acid chain integrity .
- Mass spectrometry : Monoisotopic mass (189.078979 Da) matches theoretical values .
- X-ray crystallography : Resolves solvent disorder (e.g., using SQUEEZE in PLATON for disordered solvates) .
Advanced: How should researchers address crystallographic data discrepancies caused by solvent disorder?
Answer:
- SQUEEZE algorithm : Removes electron density contributions from disordered solvents, refining the model without overinterpreting ambiguous data .
- Thermal analysis : TGA-DSC identifies solvent loss temperatures to distinguish bound vs. lattice solvents .
- Crystallization optimization : Slow evaporation in mixed solvents (e.g., methanol/water) improves crystal quality .
Basic: What role does β-oxidation play in the metabolic activation of this compound?
Answer:
The propanoic acid moiety enables mitochondrial targeting via the β-oxidation pathway, releasing bioactive methylindole derivatives. Key considerations:
- Mitochondrial uptake : Dependent on the membrane potential-driven accumulation of lipophilic cations .
- Enzymatic cleavage : Acyl-CoA synthetases convert the acid to a CoA thioester, processed by β-oxidation enzymes .
Advanced: How does N-methylation affect biological activity compared to non-methylated analogs?
Answer:
- Receptor binding : Methylation reduces hydrogen-bonding capacity, altering interactions with indole-binding pockets (e.g., aryl hydrocarbon receptor) .
- Metabolic stability : N-methylation slows hepatic degradation by cytochrome P450 enzymes, extending half-life .
- Comparative assays : Use analogs like 3-indolepropionic acid (non-methylated) in parallel studies to isolate methylation effects .
Basic: What analytical techniques quantify purity in complex mixtures?
Answer:
- HPLC-UV/FLD : Separates indole derivatives using C18 columns (acetonitrile/water + 0.1% TFA) .
- LC-MS : Detects trace impurities via exact mass matching (e.g., m/z 189.079 for the target) .
- Titrimetry : Acid-base titration confirms carboxylic acid content (>95% purity threshold) .
Advanced: What computational tools predict feasible synthetic routes for novel derivatives?
Answer:
- Retrosynthesis AI : Tools like Pistachio/Reaxys prioritize routes based on reaction plausibility (>0.01 threshold) and precursor availability .
- DFT calculations : Model transition states for substitution reactions to predict regioselectivity .
- SAR libraries : Map substituent effects (e.g., methyl vs. ethyl groups) on reactivity using databases like PubChem .
Basic: How are stability and storage conditions optimized for this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the indole ring .
- pH : Solutions in neutral buffers (pH 6–8) avoid decarboxylation .
- Lyophilization : Freeze-drying increases shelf life for long-term biological assays .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Cell line validation : Use isogenic lines (e.g., wild-type vs. CYP450 knockouts) to isolate metabolic artifacts .
- Meta-analysis : Cross-reference data from >3 independent studies to distinguish outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
